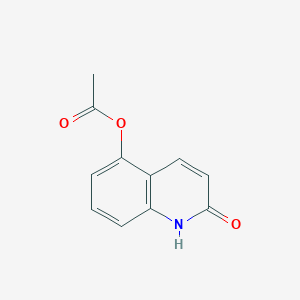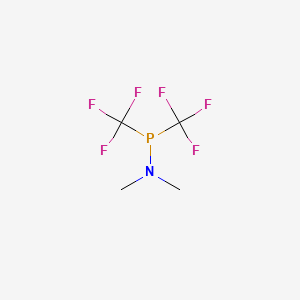
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6F6NP and a molecular weight of 213.06 g/mol . This compound is characterized by the presence of phosphinous amide and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3). This method provides a practical and catalyst-free route to synthesize phosphinic amides in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinous amides.
Scientific Research Applications
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phosphinous amide moiety can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Phosphinous amide, N,N-dimethyl-P,P-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
N,N-Dimethyl-P,P-diphenylphosphinous amide: This compound has phenyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
Phosphinous amide, N,N-dimethyl-P,P-bis(difluoromethyl): The presence of difluoromethyl groups alters the compound’s stability and reactivity compared to trifluoromethyl groups.
Properties
CAS No. |
432-01-9 |
|---|---|
Molecular Formula |
C4H6F6NP |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
N-[bis(trifluoromethyl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H6F6NP/c1-11(2)12(3(5,6)7)4(8,9)10/h1-2H3 |
InChI Key |
CBEJWHTXVDKILV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
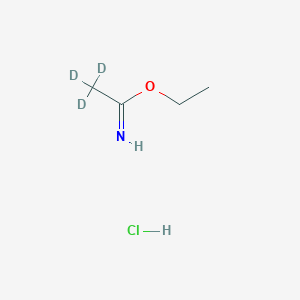
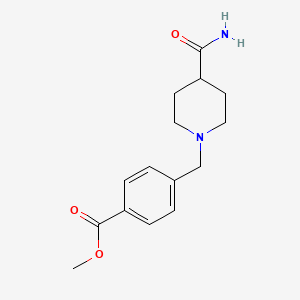
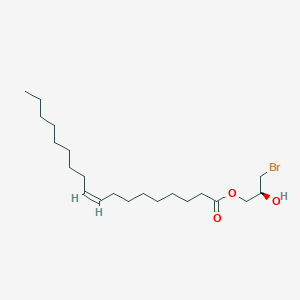
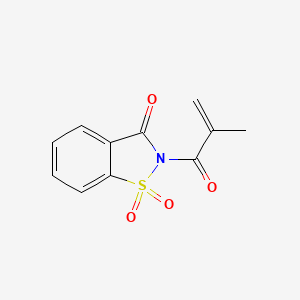
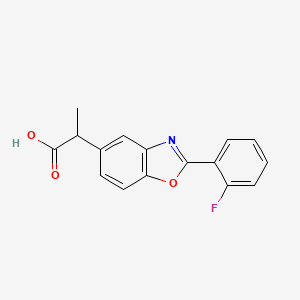
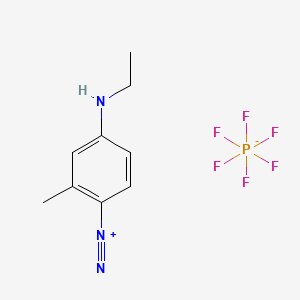

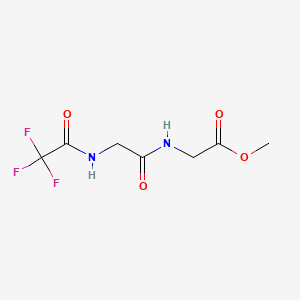
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
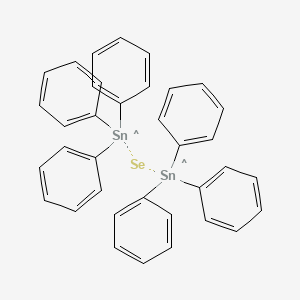
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
